SMTIN-C10 -

SMTIN-C10

Catalog Number: EVT-1535479
CAS Number:
Molecular Formula: C40H42BrIN5O2PS
Molecular Weight: 894.6512
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SMTIN-C10 is a TRAP1 allosteric modulator. SMTIN-C10 interacts with the E115 residue in the N-terminal domain through the TPP moiety and subsequently induces structural transition of TRAP1 to a tightly packed closed form.
Overview

SMTIN-C10 is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This compound is a derivative of the natural product Salvinorin A, which is known for its psychoactive properties and has been investigated for its anticancer effects. SMTIN-C10 has been specifically modified to enhance its biological activity and pharmacokinetic properties.

Source and Classification

SMTIN-C10 is classified as a synthetic analog of Salvinorin A. It is part of a broader class of compounds known as neoclerodane diterpenoids, which are characterized by their complex molecular structures and diverse biological activities. The synthesis of SMTIN-C10 involves strategic modifications to the core structure of Salvinorin A, aiming to improve its efficacy against various cancer cell lines while minimizing potential side effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of SMTIN-C10 involves several key steps that utilize modern organic synthesis techniques. The process typically begins with the preparation of a suitable precursor compound, which is then subjected to various chemical transformations.

  1. Initial Precursor: The synthesis often starts from commercially available building blocks, such as myrcene or linalool, which are transformed into more complex intermediates.
  2. Functional Group Modifications: Key reactions may include oxidation, reduction, and cyclization to form the desired molecular framework.
  3. Final Assembly: The final steps involve coupling reactions that assemble the complete SMTIN-C10 structure, often employing strategies like Grignard reactions or Wittig olefination to introduce specific functional groups.

The synthetic route for SMTIN-C10 has been optimized to achieve high yields and purity, with a focus on scalability for potential pharmaceutical applications .

Molecular Structure Analysis

Structure and Data

SMTIN-C10 has a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity.

  • Molecular Formula: C20H26O4
  • Molecular Weight: 342.42 g/mol
  • Key Features: The structure includes a bicyclic core typical of neoclerodane diterpenoids, with specific modifications at positions C1 through C10 that enhance its interaction with biological targets.

The stereochemistry of SMTIN-C10 is crucial for its activity; thus, careful control during synthesis ensures the correct configuration at each chiral center .

Chemical Reactions Analysis

Reactions and Technical Details

SMTIN-C10 undergoes various chemical reactions that are essential for its functionality:

  1. Electrophilic Cyclization: Reactions involving electrophilic cyclization are significant in forming the bicyclic structure.
  2. Reduction Reactions: Selective reductions are employed to modify double bonds into single bonds without affecting other functional groups.
  3. Stability Enhancements: Modifications such as cyclopropanation can be used to increase the stability of SMTIN-C10 against metabolic degradation.

These reactions are carefully designed to maintain the integrity of the compound while enhancing its therapeutic properties .

Mechanism of Action

Process and Data

The mechanism of action for SMTIN-C10 involves its interaction with specific cellular targets within cancer cells:

  • Target Engagement: SMTIN-C10 binds to opioid receptors, which may mediate its anticancer effects through pathways associated with apoptosis (programmed cell death).
  • Signal Transduction: Upon binding, SMTIN-C10 activates intracellular signaling cascades that lead to reduced cell proliferation and increased apoptosis in cancerous cells.

Research has shown that SMTIN-C10 exhibits potent activity against various human cancer cell lines, indicating its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SMTIN-C10 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but shows limited solubility in water.
  • Stability: The compound exhibits good thermal stability under standard laboratory conditions but may degrade under extreme pH or oxidative conditions.
  • Melting Point: Specific melting point data have yet to be widely published but can be determined through differential scanning calorimetry (DSC) techniques.

These properties are critical for formulating SMTIN-C10 into drug delivery systems .

Applications

Scientific Uses

SMTIN-C10 has several promising applications in scientific research:

  • Anticancer Research: Its primary application lies in cancer therapy research, where it is being investigated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
  • Pharmacological Studies: SMTIN-C10 serves as a model compound for studying the pharmacodynamics and pharmacokinetics of neoclerodane derivatives.
  • Drug Development: Ongoing studies aim to refine SMTIN-C10's structure further to enhance efficacy and reduce side effects, paving the way for clinical applications in oncology.
Introduction to TRAP1 as a Therapeutic Target in Oncology

TRAP1 in Mitochondrial Homeostasis and Cancer Metabolism

Tumor necrosis factor receptor-associated protein 1 (TRAP1), also designated HSP75 or mitochondrial HSP90, is a molecular chaperone predominantly localized to the mitochondrial matrix and inner membrane [3] [8]. As the sole mitochondrial paralog of the heat shock protein 90 (Hsp90) family, TRAP1 orchestrates critical processes including protein folding, oxidative stress response, and metabolic reprogramming [3] [9]. Structurally, TRAP1 functions as a homodimer regulated by an ATP-dependent conformational cycle involving three states: an open (apo) conformation, a closed asymmetric state induced by ATP binding, and a coiled-coil intermediate conformation [3] [6]. This cycle enables client protein remodeling, though TRAP1’s client repertoire remains less defined than cytosolic Hsp90α/β.

In oncology, TRAP1 exhibits context-dependent dysregulation. It is frequently overexpressed in carcinomas of the prostate, colorectum, and lung, where it drives a pro-neoplastic phenotype through multifaceted mechanisms [9]:

  • Metabolic Reprogramming: TRAP1 inhibits mitochondrial respiration by suppressing succinate dehydrogenase (SDH) complex II activity, leading to succinate accumulation and pseudohypoxic stabilization of HIF-1α even under normoxia [8] [9]. This promotes the Warburg effect (aerobic glycolysis), enhancing anabolic precursor synthesis and acidifying the tumor microenvironment to facilitate invasion.
  • Apoptosis Suppression: TRAP1 protects against oxidative stress by scavenging mitochondrial reactive oxygen species (ROS) and antagonizes cyclophilin D (CypD)-mediated opening of the mitochondrial permeability transition pore (mPTP), thereby inhibiting intrinsic apoptosis [3] [9].
  • Oncogenic Signaling: TRAP1 stabilizes oncogenic client proteins (e.g., SDHB, cytochrome c oxidase) and regulates mitochondrial c-Src, enhancing cell proliferation, motility, and metastasis [9] [6].

Table 1: TRAP1's Roles in Cancer Biology

Biological ProcessMechanismTumor Implications
Energy MetabolismInhibition of SDH and respiratory complexes; HIF-1α stabilizationWarburg effect; Biosynthetic precursor accumulation
Redox HomeostasisReduction of mitochondrial ROS generationResistance to oxidative stress; Chemoresistance
Cell SurvivalBlockade of mPTP opening via CypD antagonismInhibition of intrinsic apoptosis
MetastasisInduction of epithelial-mesenchymal transition (EMT)Enhanced invasion and dissemination

Limitations of Pan-Hsp90 Inhibitors in Clinical Oncology

Pan-Hsp90 inhibitors (e.g., geldanamycin derivatives) target the conserved N-terminal ATP-binding pocket of Hsp90 isoforms, inducing proteasomal degradation of oncogenic clients (e.g., HER2, AKT) [2] [7]. Despite preclinical efficacy, clinical translation has been hampered by systemic toxicities:

  • Lack of Isoform Selectivity: The ATP-binding sites of Hsp90α, Hsp90β, GRP94, and TRAP1 share >85% sequence identity. Inhibitors like 17-AAG concurrently disrupt all isoforms, causing off-target effects. Cardiac toxicity (e.g., QT prolongation) arises from Hsp90α-dependent hERG channel folding, while ocular toxicity stems from disrupted GRP94-mediated photoreceptor maintenance [7].
  • On-Target Toxicity: Normal cells rely on Hsp90 for stress response and proteostasis. Pan-inhibition depletes survival factors in healthy tissues, manifesting as hepatotoxicity, fatigue, and diarrhea in trials [2].
  • Mitochondrial Penetrance Limitations: Many pan-Hsp90 inhibitors possess poor mitochondrial bioavailability due to lipophilic cation requirements for mitochondrial membrane traversal [7].

These limitations underscore the need for isoform-specific inhibitors to enhance therapeutic windows.

Rationale for Isoform-Specific TRAP1 Modulation

TRAP1’s mitochondrial localization and distinct structural features provide a compelling rationale for selective targeting:

  • Structural Divergence: Though the N-terminal ATP-binding site is conserved, TRAP1 possesses unique allosteric sites. Unlike cytosolic Hsp90, it harbors an N-terminal "strap" domain stabilizing its closed conformation and exhibits asymmetric protomer dynamics during ATP hydrolysis [3] [6]. Point mutations (e.g., T600P) perturb long-range mechanical coordination, altering chaperone function and client interactions [6].
  • Cancer-Specific Dependence: TRAP1 is overexpressed in diverse malignancies, correlating with advanced stage, metastasis, and poor prognosis [9]. Genetic knockdown suppresses tumor growth but minimally impacts non-transformed cells, suggesting a cancer-specific vulnerability [8] [9].
  • Metabolic Vulnerability: TRAP1-deficient tumors exhibit increased OXPHOS, mitochondrial ROS, and apoptosis susceptibility. Pharmacologic TRAP1 inhibition could exploit this metabolic rewiring without systemic Hsp90 disruption [1] [7].

Consequently, TRAP1-selective inhibitors represent a strategic approach to circumvent limitations of pan-Hsp90 therapy.

Properties

Product Name

SMTIN-C10

IUPAC Name

(10-(6-amino-8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)decyl)triphenylphosphonium bromide

Molecular Formula

C40H42BrIN5O2PS

Molecular Weight

894.6512

InChI

InChI=1S/C40H42IN5O2PS.BrH/c41-33-26-34-35(48-29-47-34)27-36(33)50-40-45-37-38(42)43-28-44-39(37)46(40)24-16-5-3-1-2-4-6-17-25-49(30-18-10-7-11-19-30,31-20-12-8-13-21-31)32-22-14-9-15-23-32;/h7-15,18-23,26-28H,1-6,16-17,24-25,29H2,(H2,42,43,44);1H/q+1;/p-1

InChI Key

RZFNIEFXPGSAIC-UHFFFAOYSA-M

SMILES

NC1=NC=NC2=C1N=C(N2CCCCCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)SC6=CC7=C(C=C6I)OCO7.[Br-]

Solubility

Soluble in DMSO

Synonyms

SMTIN-C10; SMTINC10; SMTIN C10

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.